N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C21H20N6O4 and its molecular weight is 420.429. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioequivalence and Pharmacokinetics
Research on related compounds demonstrates a keen interest in their bioequivalence, pharmacokinetic properties, and metabolic pathways in humans. For example, studies on structurally similar compounds have focused on evaluating their bioequivalence in different formulations, such as tablets and capsules, by comparing pharmacokinetic parameters like Tmax, Cmax, AUC, and t1/2 beta in healthy volunteers. These studies aim to ensure that different formulations deliver equivalent therapeutic effects, highlighting the importance of understanding the pharmacokinetics of such compounds (Annunziato & di Renzo, 1993).
Metabolism and Toxicity Studies
Further research delves into the metabolism and potential toxicity of related chemical entities. High-resolution liquid chromatography has been employed to identify and quantify metabolites in physiological fluids, providing insights into the metabolic pathways and potential toxicological profiles of these compounds. This research is crucial for understanding the safety and efficacy of pharmaceutical agents, as well as their environmental impact (Mrochek et al., 1974).
Novel Drug Development and Evaluation
The development and evaluation of novel drugs, especially those targeting specific receptors or biological pathways, are another significant area of research. Investigations into novel radioligands that bind to specific proteins with high affinity offer promising avenues for diagnosing and treating various conditions. Initial human studies with PET imaging to evaluate ligand binding and its potential applications in diagnosing and monitoring diseases underscore the scientific interest in developing and understanding new therapeutic agents (Endres et al., 2009).
Environmental and Health Safety Assessments
Environmental and health safety assessments form a critical component of the research on chemical compounds. Studies assessing the presence of environmental contaminants, such as alkylphenols, in human tissues contribute to our understanding of exposure levels and potential health risks. This research is essential for developing public health policies and regulations to minimize exposure to harmful chemicals (Lopez-Espinosa et al., 2009).
Mécanisme D'action
Mode of Action
The exact mode of action of MLS000102563 is currently unknown due to the lack of specific information available. It is generally understood that drugs interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Drugs typically exert their effects by modulating biochemical pathways, leading to downstream effects
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a drug, its distribution within the body, how it is metabolized, and how it is eliminated from the body
Result of Action
Drugs typically exert their effects at the molecular and cellular levels, leading to changes in cellular function
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c1-3-31-17-10-5-4-9-16(17)23-18(28)12-26-13-22-20-19(21(26)29)24-25-27(20)14-7-6-8-15(11-14)30-2/h4-11,13H,3,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPNMLDHJCFPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.